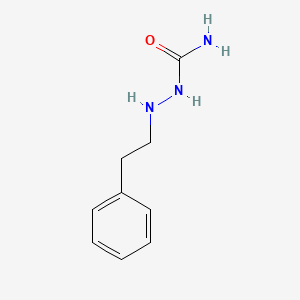

Semicarbazide, 1-phenethyl-

Description

Overview of Semicarbazides as a Significant Structural Class in Chemical Research

Semicarbazides are a class of organic compounds derived from urea (B33335), characterized by the presence of a hydrazine (B178648) group attached to a carbonyl group. ajchem-b.comajchem-b.com This unique structural motif imparts a rich chemical reactivity, making them valuable intermediates in organic synthesis. ajchem-b.comajchem-b.com The condensation reaction of semicarbazides with aldehydes or ketones to form semicarbazones is a fundamental transformation in organic chemistry. ajchem-b.comcore.ac.ukafjbs.com

The significance of semicarbazides extends into medicinal chemistry, where their derivatives have been investigated for a wide spectrum of biological activities. These include potential antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. ajchem-b.comajchem-b.comnumberanalytics.comrroij.com The ability of semicarbazides and their derivatives, such as semicarbazones and thiosemicarbazones, to chelate with metal ions is often linked to their biological functions. core.ac.ukrroij.com This has led to extensive research into their transition metal complexes, which can exhibit enhanced biological activities not observed in the free ligands. core.ac.ukrroij.com

The versatility of the semicarbazide (B1199961) scaffold allows for the introduction of various substituents, leading to a vast library of derivatives with tailored properties. ajchem-b.comrroij.com This adaptability has cemented the position of semicarbazides as a significant and continuously explored structural class in modern chemical research. ajchem-b.comresearchgate.net

Delineation of Semicarbazide, 1-Phenethyl- as a Specific Derivative for Academic Investigation

Semicarbazide, 1-phenethyl-, with the chemical formula C9H13N3O, is a specific derivative that has garnered attention for academic study. uni.lu Its structure features a phenethyl group attached to the N1 position of the semicarbazide backbone. This substitution significantly influences the molecule's physicochemical properties, such as its lipophilicity and steric profile, which in turn can modulate its reactivity and biological interactions. The synthesis of such 1,4-disubstituted semicarbazides can be achieved through the condensation of corresponding acid hydrazides with isocyanates. researchgate.net

Below is a table detailing some of the key chemical identifiers for Semicarbazide, 1-phenethyl-:

| Property | Value |

| Molecular Formula | C9H13N3O |

| Molecular Weight | 179.22 g/mol |

| InChI | InChI=1S/C9H13N3O/c10-9(13)12-11-7-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H3,10,12,13) |

| InChIKey | PLNAOCKGBOKEJE-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CCNNC(=O)N |

Data sourced from PubChem CID 134470. uni.lu

Historical Context and Evolution of Research on Semicarbazide Derivatives

The study of semicarbazide and its derivatives has a rich history, initially focusing on their fundamental chemical reactions and the characterization of the resulting products. A significant early development was the discovery of semicarbazone formation, a reaction still widely used for the identification and purification of aldehydes and ketones. acs.org

Over time, research evolved to explore the diverse biological potential of this class of compounds. The recognition that semicarbazones and their sulphur-containing analogues, thiosemicarbazones, could exhibit a range of pharmacological activities spurred significant interest in the medicinal chemistry community. ajchem-b.comrroij.com Early studies focused on their potential as antimicrobial and anticonvulsant agents.

The latter half of the 20th century and the beginning of the 21st century saw an expansion of research into the anticancer and antiviral properties of semicarbazide derivatives. numberanalytics.comtandfonline.com This was often linked to their ability to act as chelating agents for essential metal ions in biological systems. core.ac.uk The synthesis of numerous derivatives with varied substitutions has allowed for the exploration of detailed structure-activity relationships, guiding the design of more potent and selective compounds. nih.gov

Current Research Significance and Future Trajectories for Semicarbazide, 1-Phenethyl- Studies

The current research significance of Semicarbazide, 1-phenethyl- and related derivatives lies in their potential as scaffolds for the development of new therapeutic agents and functional materials. numberanalytics.comresearchgate.net Ongoing studies continue to explore their diverse biological activities, with a focus on understanding their mechanisms of action at a molecular level. ajchem-b.comnumberanalytics.com

Future research trajectories are likely to focus on several key areas:

Rational Drug Design: Utilizing computational methods to design and synthesize novel Semicarbazide, 1-phenethyl- analogues with enhanced potency and selectivity for specific biological targets. ajchem-b.com

Metal Complexation: Further investigation into the coordination chemistry of these ligands with various transition metals to develop new catalysts and metallodrugs. core.ac.ukrroij.com

Materials Science: Exploring the potential of semicarbazide-based polymers and materials with unique optical or electronic properties. numberanalytics.com

Mechanistic Studies: Elucidating the precise biochemical pathways through which these compounds exert their biological effects. acs.org

The continued exploration of Semicarbazide, 1-phenethyl- and its chemical space holds promise for advancements in both fundamental chemistry and applied sciences.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

3898-45-1 |

|---|---|

Formule moléculaire |

C9H13N3O |

Poids moléculaire |

179.22 g/mol |

Nom IUPAC |

(2-phenylethylamino)urea |

InChI |

InChI=1S/C9H13N3O/c10-9(13)12-11-7-6-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H3,10,12,13) |

Clé InChI |

PLNAOCKGBOKEJE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNNC(=O)N |

SMILES canonique |

C1=CC=C(C=C1)CCNNC(=O)N |

Autres numéros CAS |

3898-45-1 |

Origine du produit |

United States |

Reaction Mechanisms and Chemical Reactivity of Semicarbazide, 1 Phenethyl

Mechanistic Insights into Semicarbazide (B1199961) Formation

The formation of a semicarbazone from Semicarbazide, 1-phenethyl-, and a carbonyl compound is a classic example of a condensation reaction, which proceeds through a nucleophilic addition-elimination mechanism. organicmystery.com The reaction is sensitive to pH and involves several key steps. numberanalytics.comresearchgate.net

The synthesis of a semicarbazone begins with the nucleophilic attack of the terminal nitrogen atom of the semicarbazide on the electrophilic carbonyl carbon of an aldehyde or ketone. numberanalytics.comvedantu.com Semicarbazide possesses two -NH2 groups, but the one directly attached to the carbonyl group is non-nucleophilic because its lone pair of electrons is delocalized by resonance with the adjacent carbonyl group. organicmystery.comdoubtnut.com The other terminal -NH2 group, part of the hydrazine (B178648) moiety, is not involved in this resonance and is therefore the nucleophilic center that initiates the reaction. organicmystery.comyoutube.com

Table 1: Steps in Semicarbazone Formation

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Nucleophilic Attack | The terminal nucleophilic nitrogen of semicarbazide attacks the electrophilic carbonyl carbon. | Tetrahedral Intermediate (Carbinolamine) |

| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom. | Zwitterionic Intermediate |

| 3. Elimination | The intermediate eliminates a molecule of water to form the C=N double bond of the semicarbazone. | Semicarbazone |

Following the initial nucleophilic attack, a proton transfer occurs to form a neutral carbinolamine intermediate. numberanalytics.commasterorganicchemistry.com This intermediate must then be dehydrated to form the final semicarbazone product. The elimination of water is the rate-limiting step of the reaction under neutral or basic conditions. scispace.com

For water to be eliminated, the hydroxyl group of the carbinolamine must be protonated to become a better leaving group (H₂O). researchgate.netmasterorganicchemistry.com This protonation is typically facilitated by an acid catalyst. Once protonated, the loss of a water molecule and deprotonation of the nitrogen atom lead to the formation of the carbon-nitrogen double bond (azomethine group) characteristic of the semicarbazone. numberanalytics.comnih.gov

The formation of semicarbazones is subject to general acid catalysis. scispace.comnih.gov The reaction rate is highly dependent on the pH of the medium, typically showing a maximum rate at a mildly acidic pH, often between 4 and 5. organicmystery.comnumberanalytics.com

There are two opposing effects of acid on the reaction rate:

Acceleration : At moderately acidic pH, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. organicmystery.comresearchgate.net The acid also catalyzes the dehydration of the carbinolamine intermediate by protonating the hydroxyl group, facilitating its removal as water. scispace.comnih.gov

Inhibition : At very low pH (high acidity), the semicarbazide, being basic, becomes protonated. researchgate.netnih.gov This protonated form loses its nucleophilicity and can no longer attack the carbonyl carbon, thus slowing down or stopping the reaction. organicmystery.comnih.gov

Therefore, a bell-shaped pH-rate profile is observed, where the reaction is fastest when the acidity is sufficient to catalyze dehydration but not so high as to render the nucleophile inactive. scispace.com The rate-limiting step can shift from dehydration at higher pH to the initial nucleophilic attack at lower pH. scispace.com

Intramolecular Rearrangements and Tautomerism

Once formed, semicarbazones derived from Semicarbazide, 1-phenethyl-, can exhibit structural diversity through tautomerism and geometric isomerism.

Semicarbazones can exist in two tautomeric forms: a keto (amide) form and an enol (imidol) form. core.ac.uk This is a type of proton-transfer equilibrium. libretexts.org

Keto Form : In the solid state, semicarbazones predominantly exist in the keto form, where the hydrogen is on the nitrogen atom and there is a carbon-oxygen double bond (C=O) in the urea (B33335) moiety. core.ac.uk

Enol Form : In solution, an equilibrium can be established with the enol form, where a proton has migrated from the amide nitrogen to the carbonyl oxygen, resulting in a hydroxyl group and a carbon-nitrogen double bond (C=N). core.ac.ukresearchgate.net

The keto-enol equilibrium is influenced by factors such as the solvent, with nonpolar solvents sometimes favoring the enol form. core.ac.ukmasterorganicchemistry.com The enol form can be stabilized by intramolecular hydrogen bonding. masterorganicchemistry.com This tautomerism is significant as the two forms have different chemical properties and coordination capabilities with metal ions. core.ac.uk

Table 2: Comparison of Keto and Enol Tautomers of Semicarbazones

| Feature | Keto Form | Enol Form |

|---|---|---|

| Dominant State | Solid State core.ac.uk | Solution State (in equilibrium) core.ac.uk |

| Key Functional Group | Amide (C=O) | Imidol (O-H) |

| Proton Location | On amide nitrogen | On carbonyl oxygen |

| Coordination Behavior | Acts as a neutral ligand core.ac.uk | Can deprotonate to act as an anionic ligand core.ac.uk |

The carbon-nitrogen double bond (C=N), also known as an azomethine or imine group, is stereogenic. This means that if the groups attached to the carbon and nitrogen are different, the semicarbazone can exist as two different geometric isomers: E and Z. researchgate.netresearchgate.net

E Isomer (entgegen) : The higher priority groups on the carbon and nitrogen atoms are on opposite sides of the double bond.

Z Isomer (zusammen) : The higher priority groups on the carbon and nitrogen atoms are on the same side of the double bond.

These isomers are distinct compounds with potentially different physical and biological properties. google.com Theoretical calculations often show that one isomer, typically the Z form, is more stable than the other. researchgate.netchemicalpapers.com The ratio of E to Z isomers formed during a reaction can be influenced by factors such as reactant concentrations and the solvent used. researchgate.net Interconversion between the E and Z isomers (isomerization) can be initiated by heat or light. researchgate.netgoogle.com

Selective Reactivity of Functional Groups

The chemical behavior of 1-phenethyl-semicarbazide is dictated by the interplay of its constituent functional groups: the phenethyl group and the semicarbazide moiety. The semicarbazide structure itself contains multiple nitrogen atoms, each with distinct electronic environments, leading to differentiated reactivity.

The semicarbazide functional group, H₂N¹-N²H-C(=O)-N⁴H₂, possesses three nitrogen atoms with varying degrees of nucleophilicity. In the case of Semicarbazide, 1-phenethyl-, the phenethyl group is attached at the N¹ position. The reactivity of these nitrogen atoms is not uniform, which is a critical factor in its reaction pathways.

The terminal amino group at the N⁴ position is the most nucleophilic and, therefore, the primary site for reactions with electrophiles, such as the carbonyl carbon of aldehydes and ketones in the formation of semicarbazones. numberanalytics.comvedantu.com The lone pair of electrons on the N⁴ nitrogen is readily available for nucleophilic attack. vedantu.com

In contrast, the amino group at the N² position, which is adjacent to the carbonyl group, exhibits significantly reduced nucleophilicity. Its lone pair of electrons is delocalized through resonance with the electron-withdrawing carbonyl group, making it less available to participate in nucleophilic reactions. vedantu.com This resonance stabilization is a key factor in directing the reactivity away from the N² nitrogen.

The N¹ nitrogen, substituted with the phenethyl group, also has a lone pair of electrons. However, its reactivity is influenced by the steric bulk of the phenethyl group and its electronic properties. While it is more nucleophilic than the N² nitrogen, it is generally less reactive than the unsubstituted terminal N⁴ amino group in condensation reactions. asianpubs.org Studies on similar structures have shown that the attack of a nucleophile on a carbonyl carbon is often the rate-limiting step, a process that can be sterically hindered. asianpubs.org

This hierarchy of reactivity allows for selective chemical transformations. For instance, in the characteristic reaction of semicarbazides with carbonyl compounds, it is the N⁴ amino group that exclusively attacks the carbonyl carbon, leading to the formation of a C=N bond and the corresponding semicarbazone. numberanalytics.com

Table 1: Relative Reactivity of Nitrogen Atoms in 1-Phenethyl-semicarbazide

| Nitrogen Atom | Position | Substituent | Key Influencing Factors | Relative Nucleophilicity | Primary Reaction Site |

|---|---|---|---|---|---|

| N⁴ | Terminal Amine | -H | Unsubstituted, available lone pair | High | Yes (e.g., Semicarbazone formation) |

| N¹ | Hydrazine | Phenethyl | Steric hindrance from phenethyl group | Moderate | No (generally) |

Substituents on the semicarbazide scaffold, including the 1-phenethyl group itself, play a crucial role in modulating the molecule's reactivity and stability. These effects can be electronic or steric in nature and can influence reaction rates, equilibrium positions, and even the preferred reaction mechanism. scispace.com

The phenethyl group at the N¹ position primarily exerts a steric and a weak electron-donating inductive effect. Studies on related acylsemicarbazides have shown that bulky substituents on the hydrazide portion can increase the rate of dissociation of dynamic covalent bonds, likely due to increased steric strain in the bonded state. rsc.org

Furthermore, if substituents were placed on the phenyl ring of the phenethyl group, they would exert more pronounced electronic effects, which can be rationalized by principles like the Hammett equation. scispace.comresearchgate.net

Electron-withdrawing groups (e.g., -NO₂, -Cl) would decrease the electron density. In semicarbazone formation, electron-withdrawing substituents on the reacting aldehyde have been shown to increase the reaction rate at acidic pH, where the rate-limiting step shifts to the addition of the semicarbazide to the carbonyl group. researchgate.net

The stability of the resulting products, such as semicarbazones, is also affected. For example, replacing the unstable diketo moiety of curcumin (B1669340) with a heterocyclic ring through a reaction with semicarbazide leads to a more stable structure. nih.gov This suggests that the formation of derivatives from 1-phenethyl-semicarbazide can lead to compounds with enhanced stability compared to the parent reactants. nih.gov The stability of the semicarbazone linker itself is important in various applications, and computational studies on similar structures have revealed how different substituents direct the orientation and binding within active sites, which is crucial for stability and activity. tandfonline.com

Table 2: Predicted Influence of Phenyl Ring Substituents on the Reactivity of 1-Phenethyl-semicarbazide

| Substituent Type (on Phenyl Ring) | Example | Expected Effect on Reaction Rate (e.g., Semicarbazone Formation) | Rationale | Supporting Evidence Reference |

|---|---|---|---|---|

| Electron-Donating | -OCH₃ | Increase | Enhances nucleophilicity of the semicarbazide moiety. | koyauniversity.org |

| Electron-Withdrawing | -NO₂ | Increase (at acid pH) | Favors the rate-limiting addition step. | researchgate.net |

Decomposition Pathways and Stability Studies

The stability of Semicarbazide, 1-phenethyl- is a critical parameter for its storage and application. Decomposition can occur through several pathways, including hydrolysis, oxidation, and thermal degradation. acsgcipr.org

Stability studies on the parent compound, semicarbazide (SEM), have shown that it is relatively stable. For instance, SEM residues in food were found to be largely resistant to degradation during conventional cooking methods and remained stable for up to 8 months during storage at -20°C. nih.gov However, dilute standard solutions of SEM in methanol (B129727) showed a slight drop in concentration over a 10-month period at 4°C, indicating potential for slow degradation in solution. nih.gov General principles of drug stability testing involve assessing the influence of temperature, humidity, and light over time. europa.eupaho.org

Potential decomposition pathways for 1-phenethyl-semicarbazide can be inferred from its structure and the behavior of related compounds:

Hydrolysis: The amide bond within the semicarbazide moiety is susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would break the molecule into 1-phenethylhydrazine and isocyanic acid (which would further hydrolyze to ammonia (B1221849) and carbon dioxide). This is a common degradation pathway for many pharmaceutical compounds. acsgcipr.org

Oxidation: The hydrazine portion of the molecule can be susceptible to oxidation. Semicarbazide-sensitive amine oxidases (SSAOs) are a class of enzymes that catalyze the oxidative deamination of primary amines, including β-phenylethylamine. citius.technologywikipedia.org This suggests that under certain biological or chemical oxidative conditions, the phenethylamino group could be a target for degradation. The process could generate aldehydes, ammonia, and hydrogen peroxide. citius.technology

Thermal Decomposition: At elevated temperatures, unimolecular decomposition can occur through various bond fissions and rearrangements. researchgate.net For a molecule like 1-phenethyl-semicarbazide, this could involve cleavage of the C-N, N-N, or C-C bonds. Studies on the decomposition of other organic molecules have shown competitive homolytic (radical formation) and heterolytic pathways. nih.gov For example, fragmentation could lead to the formation of a styrene (B11656) molecule through a heterolytic pathway. nih.gov

Photodegradation: Exposure to light, particularly UV radiation, can induce decomposition if the molecule absorbs light in that region. acsgcipr.org The phenyl ring in the phenethyl group makes this a potential pathway, possibly leading to radical-mediated reactions.

Formal stability studies, as outlined by regulatory guidelines, would involve subjecting the compound to a range of stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) to identify potential degradation products and establish a degradation profile. ich.org

Structural Elucidation and Advanced Analytical Characterization in Research

Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable tools for confirming the covalent structure of Semicarbazide (B1199961), 1-phenethyl-. By probing the interactions of the molecule with electromagnetic radiation, methods like Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) provide detailed insights into the molecular framework, functional groups, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. libretexts.org It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR: In the ¹H NMR spectrum of Semicarbazide, 1-phenethyl-, distinct signals are expected for each unique proton environment. The phenethyl moiety would exhibit signals for the aromatic protons, typically in the downfield region (~7.2-7.4 ppm), and two sets of signals for the aliphatic ethylene (B1197577) bridge protons (-CH₂-CH₂-), likely appearing as triplets in the upfield region. The semicarbazide portion of the molecule would show signals for the N-H protons, whose chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. libretexts.orgbhu.ac.in The aromatic carbons of the phenyl group would resonate in the ~125-140 ppm range, while the two aliphatic carbons of the phenethyl chain would appear further upfield. np-mrd.org The carbonyl carbon (C=O) of the semicarbazide group is typically observed significantly downfield, often in the range of 160-180 ppm, due to the deshielding effect of the oxygen atom. bhu.ac.inresearchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for Semicarbazide, 1-phenethyl-

2D NMR: Two-dimensional NMR experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming the precise connectivity. A NOESY experiment would show through-space correlations, for instance, between the protons of the -CH₂- group adjacent to the nitrogen and the N-H proton, confirming their spatial proximity. nih.gov An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds apart, definitively establishing the link between the phenethyl group and the N1 position of the semicarbazide moiety. The use of such fast 2D methods can be particularly valuable for analyzing complex mixtures or monitoring reactions. nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. rsc.org

FT-IR Spectroscopy: The FT-IR spectrum of Semicarbazide, 1-phenethyl- would display characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and secondary amine (-NH-) groups typically appear as distinct bands in the 3200-3500 cm⁻¹ region. spectroscopyonline.com A strong, sharp absorption band corresponding to the carbonyl (C=O) group stretching vibration is expected around 1650-1690 cm⁻¹. researchgate.netnih.gov Additional bands corresponding to aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching (~1450-1600 cm⁻¹) would confirm the presence of the phenyl ring. scirp.org

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. nih.gov Aromatic ring vibrations often produce strong signals in the Raman spectrum, making it a useful tool for characterizing the phenethyl group. The C=O stretch is also typically Raman active. nih.gov By comparing the experimental FT-IR and FT-Raman spectra with data from quantum chemical calculations, a complete assignment of the fundamental vibrational modes can be achieved. researchgate.netresearchgate.net

Interactive Data Table: Key Vibrational Frequencies for Semicarbazide, 1-phenethyl-

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

ESI-MS: Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar and thermally labile molecules like Semicarbazide, 1-phenethyl-. nih.govrsc.org In positive-ion mode, the molecule would be detected as the protonated molecule [M+H]⁺.

HRMS: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule, confirming its atomic composition.

Fragmentation Analysis: During ESI-MS, in-source fragmentation can occur, providing valuable structural clues. nih.govresearchgate.net For phenethylamine (B48288) derivatives, a characteristic fragmentation pathway involves the loss of ammonia (B1221849) (NH₃). nih.gov For Semicarbazide, 1-phenethyl-, characteristic fragment ions would be expected from the cleavage of the C-C and C-N bonds of the ethylamine (B1201723) bridge. A prominent fragment would likely be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a common and stable fragment derived from benzyl-containing compounds. Other fragments could arise from the loss of the carbamoyl (B1232498) group (-CONH₂) or the entire semicarbazide moiety.

Interactive Data Table: Predicted Mass Spectrometry Data for Semicarbazide, 1-phenethyl- (C₉H₁₃N₃O)

X-ray Diffraction Analysis for Solid-State Structure Determination

While spectroscopic methods reveal the molecular structure in solution, X-ray diffraction provides the definitive atomic arrangement in the solid state. researchgate.netmdpi.com This technique is crucial for understanding the molecule's conformation, bond lengths, bond angles, and the intermolecular forces that govern its packing in a crystal lattice.

Single-crystal X-ray diffraction analysis of compounds analogous to Semicarbazide, 1-phenethyl- reveals key structural features. Semicarbazone derivatives, for example, have been shown to crystallize in various crystal systems, including monoclinic and triclinic. researchgate.netscirp.orgajchem-a.com The analysis provides precise data on unit cell dimensions, space group, and the coordinates of each atom. mdpi.com Studies on related structures show that the semicarbazide or semicarbazone fragment is often nearly planar. researchgate.netnih.gov The conformation around the imine C=N bond in semicarbazones is typically found to be the E isomer. researchgate.netscirp.org

Interactive Data Table: Example Crystallographic Data for an Analogous Semicarbazone

Data presented is for 2-((3-aminophenyl)(phenyl)methylene)hydrazinecarboxamide, a related semicarbazone derivative, to illustrate typical crystallographic parameters. scirp.org

The crystal packing of semicarbazide derivatives is heavily influenced by a network of non-covalent interactions. mdpi.com

Hydrogen Bonding: The semicarbazide moiety is rich in hydrogen bond donors (the N-H groups) and acceptors (the carbonyl oxygen and the nitrogen atoms). researchgate.net Consequently, strong intermolecular N-H···O hydrogen bonds are a dominant feature in the crystal structures of its analogues, often linking molecules into dimers or extended one-, two-, or three-dimensional networks. nih.govnih.gov Weaker N-H···N interactions can also contribute to the stability of the crystal lattice. nih.gov The presence and geometry of these hydrogen bonds are critical determinants of the final crystal structure. japtronline.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample of a compound. This method provides an empirical formula, which can be compared against the theoretical composition derived from the proposed molecular formula, thereby verifying the purity and identity of the synthesized compound.

For Semicarbazide, 1-phenethyl-, the molecular formula is C₉H₁₃N₃O. cas.org Based on this formula, the theoretical elemental composition can be calculated. The verification process involves comparing these theoretical percentages with the experimental values obtained from elemental analysis instrumentation. A close correlation between the theoretical and experimental data confirms the elemental composition of the compound. While specific experimental data for Semicarbazide, 1-phenethyl- is not detailed in the provided research, the theoretical values serve as the benchmark for such analysis. lookchem.comresearchgate.net

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 60.31 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.31 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 23.45 |

| Oxygen | O | 15.999 | 1 | 15.999 | 8.93 |

| Total Molecular Weight | 179.223 g/mol cas.org |

Advanced Spectroscopic Techniques for Investigating Molecular Electronic Transitions

Advanced spectroscopic methods, particularly ultraviolet-visible (UV-Vis) spectroscopy, are crucial for investigating the molecular electronic transitions within a compound. wikipedia.org These transitions occur when electrons are excited from a lower energy level to a higher one by absorbing electromagnetic radiation. wikipedia.org The energy absorbed provides valuable information about the molecule's electronic structure, including the nature of its bonding and non-bonding orbitals. wikipedia.orglibretexts.org

In a molecule such as Semicarbazide, 1-phenethyl-, several types of electronic transitions are possible due to the presence of sigma (σ) bonds, pi (π) bonds within the phenyl group, and non-bonding (n) electron pairs on the nitrogen and oxygen atoms. wikipedia.org

The primary electronic transitions that can be analyzed are:

π → π* (pi to pi star) transitions: These occur in the aromatic phenyl ring of the phenethyl group. The conjugated system of the benzene (B151609) ring leads to strong absorption in the UV region. wikipedia.org

n → π* (n to pi star) transitions: These transitions involve the excitation of an electron from a non-bonding orbital (e.g., the lone pairs on the nitrogen or oxygen atoms of the semicarbazide moiety) to an antibonding π* orbital of the phenyl ring or the carbonyl group. libretexts.org These are typically weaker than π → π* transitions. libretexts.org

n → σ* (n to sigma star) transitions: This involves promoting a non-bonding electron to an antibonding σ* orbital. wikipedia.org

σ → σ* (sigma to sigma star) transitions: These high-energy transitions require wavelengths in the far UV region and are often outside the range of standard UV-Vis spectrophotometers. libretexts.org

UV-Vis spectroscopy is frequently used to monitor the formation of semicarbazones, which are derivatives formed by reacting a semicarbazide with an aldehyde or ketone. acs.orgscribd.com The resulting conjugated system often produces distinct absorption bands that can be analyzed to understand reaction kinetics and electronic effects within the molecule. acs.org While Semicarbazide, 1-phenethyl- itself can be studied, its derivatives often provide more detailed insights into the electronic environment due to the extension of conjugation. scribd.com

| Transition Type | Orbitals Involved | Typical Molecular Group | Relative Energy Requirement |

|---|---|---|---|

| σ → σ | Bonding σ to Antibonding σ | C-C, C-H bonds | High |

| n → σ | Non-bonding n to Antibonding σ | C-N, C-O (lone pairs) | Intermediate-High |

| π → π | Bonding π to Antibonding π | Phenyl group, C=O group | Intermediate |

| n → π | Non-bonding n to Antibonding π | C=O group (lone pairs on O, N) | Low |

Computational and Theoretical Studies of Semicarbazide, 1 Phenethyl

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing detailed insights into the electronic structure and properties of molecules. Such studies typically involve a variety of analyses, none of which have been specifically published for Semicarbazide (B1199961), 1-phenethyl-.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. uobasrah.edu.iq These studies are instrumental in drug discovery and development for predicting the activity of new molecules. A search of the scientific literature did not yield any QSAR studies that include Semicarbazide, 1-phenethyl- as part of their dataset. Therefore, no models or data relating its specific structural features to any biological activity have been published.

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic properties. This method is instrumental in understanding the steric and electrostatic fields of a molecule and how they influence its interaction with a biological target.

A thorough search of scientific databases and literature indicates that no specific CoMFA studies have been published for Semicarbazide, 1-phenethyl-. While CoMFA has been applied to various classes of compounds to elucidate their structure-activity relationships, such an analysis for this particular semicarbazide derivative is not documented.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the molecular features influencing biological activity.

Similar to CoMFA, there are no specific CoMSIA studies reported in the scientific literature for Semicarbazide, 1-phenethyl-. The application of this computational technique to understand the molecular similarity indices of this compound and relate them to its potential biological activities has not been documented.

Molecular Dynamics (MD) Simulations for Compound Stability and Behavior in Solvents

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. This technique provides insights into the conformational changes, stability of ligand-protein complexes, and the behavior of molecules in different solvent environments.

There is no published research detailing molecular dynamics simulations specifically for Semicarbazide, 1-phenethyl-. While MD simulations have been conducted on other semicarbazide derivatives to assess their stability and interactions, such data for the 1-phenethyl substituted compound is not available.

In Silico Screening and Predictive Modeling (e.g., PASS Prediction Software)

In silico screening involves computational methods to identify and evaluate potential drug candidates from large libraries of compounds. Predictive software, such as PASS (Prediction of Activity Spectra for Substances), is used to predict the biological activity spectrum of a compound based on its structure.

A review of the literature did not yield any results from in silico screening or predictive modeling studies, including PASS predictions, that have been specifically performed for Semicarbazide, 1-phenethyl-.

Applications of Semicarbazide, 1 Phenethyl in Advanced Organic Synthesis

Role as Building Blocks in Heterocyclic Compound Synthesis

The semicarbazide (B1199961) functional group is a cornerstone for the synthesis of various nitrogen-containing heterocycles. The presence of the 1-phenethyl substituent can influence reaction pathways and modify the properties of the final products, making it a key component in creating diverse molecular architectures.

Synthesis of Pyrazoles and Pyrazoline Derivatives

Pyrazoles and their partially saturated analogues, pyrazolines, are five-membered heterocyclic compounds that are of significant interest in medicinal chemistry. nih.govmdpi.commdpi.comijnrd.org One of the most common and effective methods for synthesizing 2-pyrazoline (B94618) derivatives involves the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine (B178648) derivatives, including semicarbazides. nih.govkoyauniversity.orgresearchgate.netnih.gov

The reaction begins with the nucleophilic attack of the terminal nitrogen (-NH2) of Semicarbazide, 1-phenethyl- on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. The 1-phenethyl group remains at the N-1 position of the resulting pyrazoline, influencing its solubility, crystallinity, and biological interactions. This synthetic route is widely employed due to its reliability and the accessibility of the starting materials. koyauniversity.orgresearchgate.net

Table 1: Synthesis of Pyrazoline Derivatives

| Reactant A | Reactant B | Product Type | General Reaction Condition |

|---|---|---|---|

| Semicarbazide, 1-phenethyl- | α,β-Unsaturated Ketone (Chalcone) | 1-Phenethyl-2-pyrazoline-1-carboxamide | Reflux in a suitable solvent (e.g., ethanol) with a basic or acidic catalyst. nih.govkoyauniversity.org |

Formation of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole (B1194373) scaffold is another important heterocyclic motif found in many pharmacologically active compounds. Semicarbazide, 1-phenethyl- is a key precursor for the synthesis of 2-amino-substituted 1,3,4-oxadiazoles. A primary synthetic strategy involves the cyclodehydration of 1-acylsemicarbazides. nih.gov In this method, Semicarbazide, 1-phenethyl- is first acylated with a carboxylic acid or its derivative. The resulting N-acylsemicarbazide intermediate is then subjected to dehydration using a variety of reagents such as phosphorus oxychloride or tosyl chloride, which promotes the ring closure to form the 1,3,4-oxadiazole. nih.govluxembourg-bio.com

An alternative route proceeds through a Schiff base intermediate. Semicarbazide, 1-phenethyl- is condensed with an aldehyde to form a semicarbazone. This intermediate then undergoes oxidative cyclization, often mediated by reagents like iodine in an alkaline medium or chloramine-T, to yield the 2,5-disubstituted 1,3,4-oxadiazole. jchemrev.comresearchgate.net

Derivatization to Thiazoles and 1,2,4-Triazoles

The synthesis of thiazoles and 1,2,4-triazoles from semicarbazide precursors often involves its thio-analogue, thiosemicarbazide (B42300). The synthetic principles, however, are closely related.

For thiazole (B1198619) synthesis, the corresponding 1-phenethylthiosemicarbazide is typically used. This is condensed with an α-haloketone in a reaction known as the Hantzsch thiazole synthesis. The thiosemicarbazide acts as the nitrogen and sulfur donor, leading to the formation of a 2-hydrazinylthiazole (B183971) derivative. nih.govnih.govresearchgate.net The 1-phenethyl group on the thiosemicarbazide backbone is incorporated into the final thiazole structure.

For 1,2,4-triazole synthesis, Semicarbazide, 1-phenethyl- can be acylated and then cyclized under basic conditions. A more direct method involves the oxidation of an acylsemicarbazide derivative. For instance, the oxidation of 4-substituted-1-acylsemicarbazides can lead to the formation of 1,2,4-triazolidine-3,5-diones. osi.lv The choice of reagents and reaction conditions dictates the final triazole structure. chemmethod.comisres.orgnih.gov

Formation of Schiff Bases and Related Imines

Schiff bases, or azomethines, are compounds containing a carbon-nitrogen double bond (C=N) and are formed by the condensation of a primary amine with an aldehyde or a ketone. researchgate.netnih.gov Semicarbazide, 1-phenethyl- readily reacts with a wide range of carbonyl compounds to form the corresponding Schiff bases, which in this specific case are known as semicarbazones.

The reaction involves a nucleophilic attack by the terminal -NH2 group of the semicarbazide on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the stable C=N bond. ekb.egijacskros.com The presence of the 1-phenethyl group does not typically hinder this reaction but becomes an integral part of the final semicarbazone structure, influencing its steric and electronic properties. These semicarbazones are often stable, crystalline solids and serve as crucial intermediates for synthesizing other heterocyclic systems or as ligands for metal complexes. nih.govresearchgate.net

Table 2: General Formation of Schiff Bases (Semicarbazones)

| Semicarbazide Reactant | Carbonyl Reactant | Product | Key Functional Group |

|---|---|---|---|

| Semicarbazide, 1-phenethyl- | Aldehyde (R-CHO) or Ketone (R-CO-R') | 1-phenethylsemicarbazone | Azomethine (-C=N-) |

Development of Metal Chelating Ligands and Complexes

The Schiff bases derived from Semicarbazide, 1-phenethyl- are excellent chelating ligands. libretexts.org Chelation is the process where a polydentate ligand binds to a central metal ion at multiple points, forming a stable, ring-like structure known as a chelate. libretexts.org

Coordination Chemistry with Transition Metal Ions (e.g., Ni(II), Cu(II), Pd(II), Zn(II), Cr(III), Hg(II))

The semicarbazone Schiff bases formed from Semicarbazide, 1-phenethyl- possess multiple donor atoms, typically the azomethine nitrogen and the amide oxygen (or sulfur in the case of thiosemicarbazones). This allows them to act as bidentate or even tridentate ligands, coordinating with a variety of transition metal ions. sapub.orgresearchgate.netresearchgate.net

Upon deprotonation of the amide proton, the ligand can coordinate to a metal ion through both the oxygen and the imine nitrogen, forming a stable five- or six-membered chelate ring. nih.gov The coordination chemistry of these ligands with transition metals such as Nickel(II), Copper(II), Palladium(II), and Zinc(II) has been a subject of extensive research. researchgate.netnih.govsoton.ac.ukscispace.commdpi.com The resulting metal complexes exhibit diverse geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion, the specific ligand structure, and the reaction conditions. nih.govscispace.com The phenethyl group can influence the solubility and crystal packing of these metal complexes.

Table 3: Coordination of 1-Phenethylsemicarbazone Ligands with Transition Metals

| Metal Ion | Typical Coordination Geometry | Ligand Donor Atoms |

|---|---|---|

| Ni(II) | Octahedral, Square Planar nih.govnih.gov | Azomethine Nitrogen, Amide Oxygen |

| Cu(II) | Octahedral, Square Planar nih.govscispace.com | Azomethine Nitrogen, Amide Oxygen |

| Pd(II) | Square Planar researchgate.net | Azomethine Nitrogen, Amide Oxygen |

| Zn(II) | Tetrahedral, Octahedral sapub.orgsoton.ac.uk | Azomethine Nitrogen, Amide Oxygen |

Impact of Metal Complexation on Chemical Reactivity and Biological Activity

The formation of metal complexes with semicarbazone-type ligands often leads to a notable increase in biological activity compared to the free ligand. revistabionatura.comresearchgate.net This enhancement is frequently explained by chelation theory, which posits that the partial sharing of the metal's positive charge with the donor groups of the ligand reduces the polarity of the metal ion. revistabionatura.com This process increases the lipophilicity of the complex, facilitating its transport across biological membranes and subsequent interaction with intracellular targets.

Research on related semicarbazone and thiosemicarbazone complexes has demonstrated that metals such as copper(II), nickel(II), cobalt(II), and zinc(II) can form four-coordinate or six-coordinate monomeric complexes. revistabionatura.comresearchgate.net The resulting coordination compounds often exhibit enhanced antibacterial, antifungal, and even anticancer properties. revistabionatura.comnih.gov For instance, the coordination of a ligand to a metal ion can stabilize its structure, allowing for more effective interaction with biological macromolecules like DNA or specific enzymes. nih.gov The choice of metal ion is crucial, as it influences the geometry and stability of the complex, which in turn dictates its biological efficacy. nih.gov The interaction between Semicarbazide, 1-phenethyl- and different metal ions can be explored to develop novel compounds with tailored biological activities.

| Metal Ion | Potential Coordination Geometry | Anticipated Effect on Biological Activity | Mechanism of Action |

|---|---|---|---|

| Copper(II) | Square Planar, Trigonal Bipyramidal | Significant enhancement of antimicrobial and anticancer activity. nih.gov | Increased lipophilicity, interaction with DNA, generation of reactive oxygen species. |

| Nickel(II) | Square Planar, Octahedral | Moderate to high enhancement of antimicrobial activity. revistabionatura.comresearchgate.net | Alteration of cell membrane permeability, enzyme inhibition. |

| Zinc(II) | Tetrahedral | Enhanced antibacterial and antifungal properties. researchgate.net | Interference with essential metabolic pathways of microorganisms. |

| Cobalt(II) | Octahedral | Increased antibacterial and antifungal efficacy. revistabionatura.comresearchgate.net | Binding to microbial enzymes and disruption of cellular functions. |

Utilization in Chiral Resolution of Aldehydes and Ketones

Semicarbazide, 1-phenethyl- is an inherently chiral molecule due to the stereocenter at the first carbon of the phenethyl group. This chirality makes it a valuable reagent for the chiral resolution of racemic aldehydes and ketones. wikipedia.org The process of chiral resolution is fundamental in stereochemistry for separating a racemic mixture into its individual enantiomers, which is crucial in the pharmaceutical and fine chemical industries where single-enantiomer products are often required. wikipedia.orgiupac.org

The most common method for this type of resolution involves the derivatization of the racemic carbonyl compound with a single enantiomer of the chiral resolving agent—in this case, either (R)- or (S)-1-phenethyl-semicarbazide. wikipedia.org The reaction between the racemic aldehyde or ketone and the enantiomerically pure semicarbazide yields a mixture of diastereomeric semicarbazones. Unlike enantiomers, diastereomers possess different physical and chemical properties, such as solubility and chromatographic retention times. pharmtech.com This difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography.

Once the diastereomers are separated, the chiral resolving agent can be cleaved, typically through hydrolysis under mild acidic conditions, to regenerate the optically pure enantiomers of the original aldehyde or ketone. This non-destructive process allows for the recovery of the valuable chiral resolving agent for reuse. The efficiency of the resolution depends on the ease of formation of the diastereomeric derivatives, the difference in their physical properties, and the yield of the hydrolysis step. This method represents a classical yet highly effective strategy for accessing enantiomerically pure carbonyl compounds. rsc.org

| Step | Procedure | Chemical Transformation | Outcome |

|---|---|---|---|

| 1 | Derivatization | Reaction of racemic ketone (R/S) with (R)-Semicarbazide, 1-phenethyl-. | Formation of a mixture of two diastereomers: (R,R)-semicarbazone and (S,R)-semicarbazone. |

| 2 | Separation | Separation of the diastereomers via fractional crystallization or chromatography. pharmtech.com | Isolation of pure (R,R)-semicarbazone and pure (S,R)-semicarbazone. |

| 3 | Hydrolysis | Acid-catalyzed hydrolysis of each separated diastereomer. | Regeneration of the enantiomerically pure (R)-ketone and (S)-ketone, along with the recovery of the chiral resolving agent. |

Design and Synthesis of Chemical Biology Probes (e.g., Photoaffinity Labels)

The structural backbone of Semicarbazide, 1-phenethyl- can be functionalized to create sophisticated chemical biology probes, such as photoaffinity labels. nih.gov These probes are powerful tools for identifying and studying ligand-protein interactions, discovering new drug targets, and elucidating biological pathways. nih.govnih.gov A typical photoaffinity probe consists of three key components: an affinity group for target recognition, a photoreactive moiety for covalent cross-linking, and a reporter tag for detection and isolation. bohrium.com

In the design of a probe based on Semicarbazide, 1-phenethyl-, the core structure would serve as the affinity group, responsible for specific, reversible binding to a target protein. nih.gov To transform this into a photoaffinity label, two additional functionalities must be incorporated:

Photoreactive Group: A moiety such as a diazirine, benzophenone, or phenylazide is attached to the Semicarbazide, 1-phenethyl- scaffold, often on the phenyl ring. bohrium.comresearchgate.net Upon irradiation with UV light of a specific wavelength, this group generates a highly reactive intermediate (e.g., a carbene or nitrene) that forms a covalent bond with nearby amino acid residues of the target protein. researchgate.net

Reporter Tag: A tag, such as biotin (B1667282) for affinity purification or a fluorescent dye or an alkyne/azide group for click chemistry, is also incorporated. nih.gov This tag enables the detection, visualization, and isolation of the probe-protein adduct after covalent cross-linking.

The synthesis of such a probe requires a multi-step organic synthesis to append the photoreactive and reporter moieties without compromising the binding affinity of the core Semicarbazide, 1-phenethyl- structure. These probes allow researchers to convert a non-covalent binding event into a stable covalent linkage, thereby facilitating the identification of previously unknown cellular targets. nih.gov

| Component | Function | Example Moiety | Rationale |

|---|---|---|---|

| Affinity Group | Binds non-covalently to the biological target. | Semicarbazide, 1-phenethyl- core structure. | Provides specificity and affinity for the target protein. |

| Photoreactive Moiety | Forms a covalent bond with the target upon UV irradiation. researchgate.net | Trifluoromethylphenyldiazirine | Small size minimizes steric hindrance, and it forms a reactive carbene upon activation. bohrium.com |

| Reporter Tag | Enables detection and isolation of the probe-protein complex. nih.gov | Terminal Alkyne | Allows for bio-orthogonal "click" chemistry ligation with an azide-containing fluorescent dye or biotin for subsequent analysis. nih.gov |

Applications in Polymer and Agrochemical Production

The semicarbazide functional group is a versatile building block in both polymer chemistry and the synthesis of agrochemicals. rsc.org The unique reactivity of the hydrazine-derived nitrogens in Semicarbazide, 1-phenethyl- allows for its incorporation into larger, more complex molecules.

In Polymer Production: Semicarbazide, 1-phenethyl- can potentially be used as a monomer or a chain-modifying agent in polymerization reactions. The two reactive N-H groups of the terminal hydrazine moiety can participate in step-growth polymerization processes. For example, it could react with diisocyanates to form poly(urea-semicarbazide)s or with diacyl chlorides to form poly(hydrazide-semicarbazide)s. The incorporation of the bulky and chiral phenethyl group into the polymer backbone would be expected to influence the polymer's physical properties, such as its thermal stability, solubility, and mechanical strength. These specialized polymers could find applications in areas requiring specific thermal or chiral recognition properties.

| Field | Role of Semicarbazide, 1-Phenethyl- | Example Reaction/Application | Potential Outcome/Product |

|---|---|---|---|

| Polymer Chemistry | Monomer in Step-Growth Polymerization | Reaction with a diisocyanate (e.g., MDI or TDI). | Synthesis of novel poly(urea-semicarbazide)s with modified thermal and mechanical properties. |

| Agrochemistry | Synthetic Intermediate/Building Block | Condensation with a biologically active aldehyde. rsc.org | Creation of a new semicarbazone derivative with potential herbicidal or insecticidal activity. |

Investigations into Biological Target Interactions of Semicarbazide, 1 Phenethyl and Analogues in Vitro and Mechanistic Studies

Enzyme Inhibition Mechanisms and Kinetics

Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition

Semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1), is an enzyme implicated in inflammation and various vascular diseases. Investigations into the inhibitory effects of hydrazine (B178648) derivatives on SSAO have revealed diverse mechanisms of action. For instance, phenelzine, a close structural analogue of 1-phenethylsemicarbazide, has been shown to act as a reversible inhibitor of bovine lung SSAO. nih.gov Complete recovery of enzyme activity after inhibition by phenelzine required dialysis at 37°C, and the complex nature of the inhibition suggested the presence of multiple binding sites for this inhibitor on the enzyme. nih.gov

In contrast, other hydrazine derivatives exhibit different inhibitory profiles. Phenylhydrazine is a potent irreversible inhibitor of SSAO, with a 50% inhibitory concentration (IC50) of 30 nM. nih.gov Semicarbazide (B1199961) itself acts as an active-site-directed irreversible inhibitor, initially forming a non-covalent complex with the enzyme (with a dissociation constant, Ki, of 85 μM) before proceeding to irreversible inhibition. nih.gov Hydralazine also demonstrates irreversible and partially time-dependent inhibition with an IC50 value of 1 μM. nih.gov This variety in the mechanisms of action among structurally related hydrazine compounds underscores the importance of specific structural features in determining the nature of SSAO inhibition.

Table 1: Inhibition of Bovine Lung SSAO by Hydrazine Derivatives

| Inhibitor | Mechanism of Inhibition | IC50/Ki |

|---|---|---|

| Phenelzine | Reversible | Multiple binding sites |

| Phenylhydrazine | Irreversible | 30 nM |

| Semicarbazide | Active-site-directed irreversible | Ki = 85 μM |

Tyrosinase Inhibition Mechanisms (Competitive vs. Uncompetitive)

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for agents developed for hyperpigmentation disorders. While direct studies on 1-phenethylsemicarbazide are limited, research on the related class of compounds, thiosemicarbazones, provides valuable insights into potential inhibitory mechanisms.

Kinetic studies of various thiosemicarbazone derivatives have demonstrated their potential as potent tyrosinase inhibitors, often exhibiting reversible inhibition. nih.gov The mode of inhibition can vary depending on the specific chemical structure of the thiosemicarbazone. For example, some derivatives have been identified as competitive inhibitors, suggesting they bind to the active site of the enzyme and compete with the substrate, L-DOPA. nih.gov Others have been characterized as noncompetitive or mixed-type reversible inhibitors. nih.govrsc.org A noncompetitive mechanism implies that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, while a mixed-type inhibitor also binds to both, but with different affinities.

The structural features of these inhibitors, such as substitutions on the phenyl ring, play a crucial role in determining their potency and the specific kinetic mechanism of tyrosinase inhibition. nih.gov Fluorescence studies have also confirmed that some thiosemicarbazone inhibitors chelate the copper ions within the active site of tyrosinase, contributing to their inhibitory effect. nih.gov

Table 2: Examples of Tyrosinase Inhibition by Thiosemicarbazone Derivatives

| Compound Type | Inhibition Mechanism | Key Findings |

|---|---|---|

| Thiosemicarbazone Derivative A | Competitive, Reversible | Competes with L-DOPA for the active site. nih.gov |

| Thiosemicarbazone Derivative B | Noncompetitive, Reversible | Binds to both free enzyme and enzyme-substrate complex. |

α-Glucosidase Inhibition

Research has shown that various heterocyclic and aromatic compounds can inhibit α-glucosidase. The mechanism of inhibition is often competitive, where the inhibitor vies with the substrate for the active site of the enzyme. However, non-competitive and mixed-type inhibition have also been observed for other classes of inhibitors. The structure-activity relationship studies of various inhibitor classes indicate that the nature and position of substituents on the aromatic ring significantly influence the inhibitory potency.

Table 3: α-Glucosidase Inhibition by Aromatic Derivatives (Illustrative)

| Compound Class | Inhibition Type | IC50 Range |

|---|---|---|

| 3,3-di(indolyl)indolin-2-ones | Generally strong inhibition | High to excellent |

| Chalcones | Mixed competitive and non-competitive | - |

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. Therefore, lipoxygenase inhibitors have potential as anti-inflammatory agents. Although direct studies on 1-phenethylsemicarbazide are lacking, research on related hydrazide-hydrazone compounds indicates a potential for lipoxygenase inhibition.

Some novel N-pyrrolyl hydrazide-hydrazones have been investigated for their antioxidant and enzyme-inhibiting properties. mdpi.com There are reports that pyrazole-linked hydrazones can exhibit 5-lipoxygenase (5-LOX) inhibition comparable or superior to standard inhibitors. mdpi.com The mechanism of inhibition for many compounds acting on lipoxygenases involves the chelation of the non-heme iron atom in the enzyme's active site or acting as radical scavengers.

Table 4: Lipoxygenase Inhibitory Potential of Hydrazone Derivatives

| Compound Class | Target Enzyme | Key Findings |

|---|---|---|

| N-pyrrolyl hydrazide-hydrazones | General enzyme-inhibiting propensities | Show promise as antioxidants. mdpi.com |

Cysteine Protease Inhibition (Reversible Covalent Interaction)

Cysteine proteases are a class of enzymes characterized by a cysteine residue in their active site, which plays a crucial role in catalysis. These enzymes are targets for the development of inhibitors for various diseases. While specific studies on 1-phenethylsemicarbazide are not available, the potential for semicarbazide derivatives to act as reversible covalent inhibitors of cysteine proteases can be inferred from studies on other compounds with reactive carbonyl or nitrile groups.

Reversible covalent inhibition involves the formation of a transient covalent bond between the inhibitor and the enzyme. researchgate.net For cysteine proteases, the nucleophilic thiol group of the active site cysteine can attack an electrophilic center in the inhibitor. For instance, aldehyde-containing inhibitors form a reversible thiohemiacetal adduct with the catalytic cysteine. researchgate.net Similarly, nitrile-containing compounds can reversibly interact with the cysteine residue. nih.gov This reversible covalent mechanism offers the advantage of prolonged target engagement compared to non-covalent inhibitors, while potentially having a better safety profile than irreversible covalent inhibitors. nih.gov

Table 5: Mechanisms of Reversible Covalent Inhibition of Cysteine Proteases

| Inhibitor Warhead | Covalent Adduct Formed | Reversibility |

|---|---|---|

| Aldehyde | Thiohemiacetal | Yes |

Ribonucleotide Reductase Inhibition

Ribonucleotide reductase (RR) is an essential enzyme for DNA synthesis and repair, making it a target for anticancer drugs. nih.gov While there is no direct evidence of 1-phenethylsemicarbazide inhibiting ribonucleotide reductase, some thiosemicarbazone derivatives have been investigated as RR inhibitors.

One of the most well-known RR inhibitors is Triapine, which is a thiosemicarbazone. Mechanistic studies have shown that Triapine and its analogues act by quenching the tyrosyl radical in the R2 subunit of the enzyme, which is essential for its catalytic activity. This action disrupts the production of deoxyribonucleotides, thereby inhibiting DNA synthesis and repair in cancer cells.

Table 6: Ribonucleotide Reductase Inhibitors

| Inhibitor Class | Mechanism of Action |

|---|---|

| Thiosemicarbazones (e.g., Triapine) | Quenching of the tyrosyl radical in the R2 subunit. |

| Nucleoside analogs (e.g., Gemcitabine) | Inhibit the R1 subunit. nih.gov |

Antimicrobial Activity Studies

The antimicrobial potential of semicarbazide derivatives and their analogues has been a subject of significant research, exploring their efficacy against a wide range of pathogenic microorganisms. These investigations have revealed that structural modifications to the semicarbazide scaffold can lead to potent compounds with selective activity against bacteria, fungi, viruses, and parasites.

Semicarbazone derivatives have demonstrated notable antibacterial properties. Studies on novel synthesized semicarbazones have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain m-substituted aniline-derived semicarbazones exhibited excellent activity against Escherichia coli and Bacillus subtilis. derpharmachemica.comresearchgate.net One particular derivative showed efficacy against B. subtilis that was comparable to the standard antibiotic, Amoxicillin. derpharmachemica.comresearchgate.net Another compound demonstrated activity against E. coli that was equal to that of Amoxicillin. derpharmachemica.comresearchgate.net

The broad-spectrum antibacterial activity of related heterocyclic compounds has also been noted. Pyrazolothiazole derivatives, for example, have shown potent antimicrobial ability against bacterial strains including E. coli and B. subtilis. researchgate.net While specific studies focusing solely on 1-phenethyl-semicarbazide are limited, the consistent antibacterial activity of various semicarbazone analogues suggests the potential of this chemical class. For example, compounds isolated from the endophytic bacterium Bacillus subtilis strain EP1 have shown moderate to good antibacterial potential against E. coli. nih.gov

| Compound | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| Semicarbazone derivative 3e | Bacillus subtilis | Showed excellent activity | researchgate.net |

| Semicarbazone derivative 3a | Escherichia coli | Activity equal to standard Amoxicillin | researchgate.net |

| Semicarbazone derivative 3e | Escherichia coli | Activity equal to standard Amoxicillin | researchgate.net |

| Pyrazolothiazole derivative 3d | Escherichia coli | Potent antimicrobial ability | researchgate.net |

| Pyrazolothiazole derivative 3d | Bacillus subtilis | Potent antimicrobial ability | researchgate.net |

Analogues of 1-phenethyl-semicarbazide have shown significant promise as antifungal agents, particularly against dermatophytes. Phenylethyl resorcinol, a structurally related compound, has demonstrated potent activity against nine different dermatophytes, including Microsporum gypseum. nih.gov Its efficacy was found to be greater than the conventional antifungal drug fluconazole. nih.gov At a concentration of 20 μg/mL, phenylethyl resorcinol inhibited over 50% of M. gypseum growth. nih.gov Ultrastructural studies using electron microscopy on M. gypseum treated with phenylethyl resorcinol revealed significant, dose-dependent alterations, indicating the compound's disruptive effect on fungal cell structure. nih.gov

The antifungal spectrum of related compounds extends to other clinically relevant fungi. Certain pyrazolothiazole derivatives have been investigated for their antimicrobial capabilities and showed potent activity against the fungal strain Aspergillus flavus. researchgate.net Additionally, extracts from the endophytic fungus Aspergillus terreus have demonstrated promising antifungal activity against fungi responsible for mucormycosis, such as Rhizopus oryzae and Mucor racemosus. researchgate.net The minimum inhibitory concentration (MIC) of the extract was 0.3125 mg/ml against M. racemosus. researchgate.net N-phenyl-[f]-benzoquinaldinium tetrafluoroborate, another related aromatic compound, has shown antifungal activity against clinical strains of Microsporum canis. nih.gov

| Compound/Extract | Fungal Strain | Activity/Observation (Concentration) | Reference |

|---|---|---|---|

| Phenylethyl resorcinol | Microsporum gypseum | >50% inhibition (20 µg/mL); More active than fluconazole | nih.gov |

| Phenylethyl resorcinol | Trichophyton tonsurans | 100% inhibition (100 µg/mL) | nih.gov |

| Pyrazolothiazole derivative 3d | Aspergillus flavus | Potent antimicrobial ability | researchgate.net |

| Ethyl Acetate Extract of A. terreus | Mucor racemosus | MIC: 0.3125 mg/ml | researchgate.net |

| Ethyl Acetate Extract of A. terreus | Rhizopus oryzae | MIC: 1.25 mg/ml | researchgate.net |

| N-phenyl-[f]-benzoquinaldinium tetrafluoroborate | Microsporum canis | Fungicidal effect (0.25% in DMSO) | nih.gov |

The broader class of semicarbazides and related nitrogen-containing heterocyclic compounds have been investigated for antiviral properties. While specific studies on 1-phenethyl-semicarbazide against influenza, coronaviruses, or HIV are not extensively detailed in the available literature, research on analogous structures provides insights into potential antiviral mechanisms. For instance, Tabamide A, a phenolic compound, and its synthetic derivatives have shown anti-influenza virus activity. mdpi.com The antiviral action was found to be dependent on specific structural features, such as two hydroxyl groups and a double bond in the core structure. mdpi.com

Broad-spectrum antiviral agents are crucial for addressing emerging respiratory viruses. mdpi.com Compounds like NHC (β-d-N4-hydroxycytidine), the active form of Molnupiravir, have demonstrated a wide range of activity against multiple RNA viruses, including influenza virus, Respiratory Syncytial Virus (RSV), and coronaviruses like SARS-CoV and MERS-CoV. frontiersin.org The development of new antivirals often focuses on specific viral targets. For influenza, these include matrix protein 2 (M2) ion channel inhibitors and neuraminidase (NA) inhibitors. mdpi.comnih.gov However, the emergence of drug-resistant strains necessitates the exploration of new chemical skeletons, such as isoquinolone derivatives, which have been identified as potential viral polymerase inhibitors. nih.gov

Semicarbazone and particularly thiosemicarbazone derivatives have been the subject of numerous studies for their activity against Mycobacterium tuberculosis and Plasmodium falciparum. Phenyl isothiocyanate derivatives have been shown to possess antitubercular properties. researchgate.net In one study, a series of furan and pyrrole derivatives were synthesized and tested for anti-tuberculosis activity, with one compound showing a minimum inhibitory concentration (MIC) of 1.6 μg/mL against the H37Rv strain of M. tuberculosis, which was superior to standard drugs like Pyrazinamide and Ciprofloxacin. mdpi.com

In the realm of antimalarial research, a study involving seventeen semicarbazone and thiosemicarbazone derivatives tested against a chloroquine-resistant strain (W2) of P. falciparum identified three active thiosemicarbazones. nih.gov The most potent of these, compound 5b, displayed an IC50 value of 7.2 µM against the parasite and was selected for in vivo testing. nih.gov In mice infected with Plasmodium berghei, this compound reduced parasitemia by 61% at a 20 mg/kg dose. nih.gov Furthermore, derivatives of 1-phenethyl-4-aminopiperidine have been shown to be active against the K1 strain of P. falciparum, which is resistant to chloroquine and pyrimethamine, with IC50 values ranging from 0.17 to 5 µM. nih.gov

| Compound Class/Derivative | Target Organism | Strain | Activity (MIC/IC50) | Reference |

|---|---|---|---|---|

| Dicoumarin-diphenyl furan derivative (11a) | Mycobacterium tuberculosis | H37Rv | MIC: 1.6 µg/mL | mdpi.com |

| Thiosemicarbazone derivative (5b) | Plasmodium falciparum | W2 (chloroquine-resistant) | IC50: 7.2 µM | nih.gov |

| 1-Phenethyl-4-aminopiperidine derivatives (33 compounds) | Plasmodium falciparum | K1 (chloroquine-resistant) | IC50 range: 0.17 to 5 µM | nih.gov |

The antiparasitic potential of phenethyl derivatives has been demonstrated in studies against various protozoan parasites. A significant investigation screened 44 derivatives of 1-phenethyl-4-aminopiperidine against four different protozoa. nih.gov This screening identified 29 molecules that were selectively active against the bloodstream form of Trypanosoma brucei rhodesiense, the causative agent of human African trypanosomiasis, with IC50 values ranging from 0.12 to 10 μM. nih.gov The most potent derivative exhibited an IC50 of 0.119 μM. nih.gov

Seven of the tested compounds also showed activity against intracellular Trypanosoma cruzi amastigotes, with efficacy in the same range as the reference drug benznidazole (IC50, 1.97 μM). nih.gov However, these compounds also displayed cytotoxicity to the host cells. None of the tested molecules showed significant activity against Leishmania donovani. nih.gov In a different study, a pyrimido[1,2-a]benzimidazole derivative with a 3-fluorophenyl substituent was identified as a potent new antiparasitic compound against Leishmania major, showing activity in the nanomolar range against both promastigotes and amastigotes. semanticscholar.org Another derivative from the same class was more active against Toxoplasma gondii. semanticscholar.org

| Parasite | Form | Number of Active Compounds | IC50 Range (µM) | Reference |

|---|---|---|---|---|

| Trypanosoma brucei rhodesiense | Trypomastigotes (bloodstream) | 29 | 0.12 - 10 | nih.gov |

| Trypanosoma cruzi | Amastigotes (intracellular) | 7 | Similar to benznidazole (1.97 µM) | nih.gov |

| Plasmodium falciparum | - | 33 | 0.17 - 5 | nih.gov |

| Leishmania donovani | Amastigotes (axenic) | 0 | No interesting activity | nih.gov |

Antineoplastic and Cytostatic Activity in Cell Lines

Semicarbazide and thiosemicarbazide (B42300) derivatives, particularly those bearing phenyl moieties, have emerged as a promising class of compounds with significant anticancer activity. A series of semicarbazone derivatives with a phenyl group were evaluated for their in vitro anticancer effects against four human cancer cell lines: HT29 (colon), SK-N-SH (neuroblastoma), MDA-MB-231 (breast), and MKN45 (gastric). nih.gov Two compounds, 11q and 11s, demonstrated excellent anticancer activity with IC50 values between 0.32 and 1.57 µM, while showing low cytotoxicity towards normal human umbilical vein endothelial cells (HUVEC). nih.gov Further investigation revealed that these compounds induced apoptosis and caused cell cycle arrest in the Sub-G1 phase in a dose-dependent manner. nih.gov

Similarly, a study on 1-(4-fluorophenoxyacetyl)-4-substituted thio/semicarbazide derivatives highlighted the promising activity of thiosemicarbazides against the LNCaP prostate cancer cell line. nih.gov The most active compound in this series had an IC50 of 108.14 μM against LNCaP cells. nih.gov In contrast, the corresponding semicarbazide derivatives showed lower cytotoxicity. nih.gov The diverse biological activities of pyridine thiosemicarbazone (PTSC) derivatives also include potent anticancer properties against various cell lines such as leukemia, melanoma, and breast cancer. researchgate.net

| Compound/Derivative Class | Cell Line | Cancer Type | Activity (IC50 in µM) | Reference |

|---|---|---|---|---|

| Semicarbazone derivative 11q | HT29 | Colon Cancer | 0.32 - 1.57 | nih.gov |

| Semicarbazone derivative 11s | SK-N-SH | Neuroblastoma | 0.32 - 1.57 | nih.gov |

| Semicarbazone derivative 11q/11s | MDA-MB-231 | Breast Cancer | 0.32 - 1.57 | nih.gov |

| Semicarbazone derivative 11q/11s | MKN45 | Gastric Cancer | 0.32 - 1.57 | nih.gov |

| 4-Fluorophenoxyacetyl-thiosemicarbazide (AB2) | LNCaP | Prostate Cancer | 108.14 | nih.gov |

| Pyridine thiosemicarbazone (3w) | UO-31 | Renal Cancer | 0.57 | researchgate.net |

| Synthetic caffeic acid phenethyl ester (CAPE) | MCF-7 | Breast Cancer | 5 µg/mL | nih.gov |

Inhibition of Cancer Cell Proliferation (e.g., MCF-7, HCT 116, H 460, CEM, HeLa, L1210 cell lines)

Semicarbazide derivatives have demonstrated notable efficacy in inhibiting the proliferation of various cancer cell lines. While specific data on Semicarbazide, 1-phenethyl- is limited, studies on analogous compounds provide valuable insights into their potential anticancer activities. For instance, a series of semicarbazone derivatives bearing a phenyl moiety exhibited significant in vitro anticancer activities against human colon cancer (HT29), neuroblastoma (SK-N-SH), breast cancer (MDA-MB-231), and gastric cancer (MKN45) cell lines, with IC50 values ranging from 0.32 to 1.57 µM. nih.gov Another study highlighted that some palladium and platinum complexes can suppress the proliferation of MCF-7 and T47D breast cancer cells, as well as HCT116 colon cancer cells, by inducing apoptosis, intracellular ROS generation, and S-phase cell cycle arrest. researchgate.net

Research on phenolic amides, which share structural similarities, showed cytotoxic activities against THP-1 (leukaemia), HeLa (cervical), HepG2 (liver), and MCF-7 (breast) cancer cell lines, with some amides displaying IC50 values ranging from 5 to 55 µM. nih.gov Furthermore, a study on a newly synthesized chalcone derivative demonstrated significant cytotoxic effects on human lung (A549) and colon (HCT116) cancer cells. ejmo.org While these findings are promising, further research is required to specifically evaluate the antiproliferative effects of Semicarbazide, 1-phenethyl- against a broad panel of cancer cell lines.

Table 1: Cytotoxic Activity of Semicarbazide Analogues and Related Compounds against Various Cancer Cell Lines

| Compound/Derivative Class | Cell Line(s) | IC50/Activity | Reference |

|---|---|---|---|

| Semicarbazone derivatives | HT29, SK-N-SH, MDA-MB-231, MKN45 | 0.32 - 1.57 µM | nih.gov |

| Palladium and Platinum complexes | MCF-7, T47D, HCT116 | Apoptosis induction, ROS generation, S-phase arrest | researchgate.net |

| Phenolic amides | THP-1, HeLa, HepG2, MCF-7 | 5 - 55 µM | nih.gov |

Mechanisms of Cytotoxicity (e.g., targeting oncogenic pathways)

The cytotoxic effects of semicarbazide analogues are often attributed to their ability to interfere with key oncogenic pathways. For example, certain semicarbazone derivatives have been shown to induce apoptosis in cancer cells in a dose-dependent manner and cause an arrest in the Sub-G1 cell cycle phase. nih.gov Further enzymatic assays revealed that these compounds could significantly activate procaspase-3 to caspase-3, a key executioner in the apoptotic cascade. nih.gov

The PI3K/Akt signaling pathway, which is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival, has been identified as a target for some related compounds. nih.gov For instance, a novel thiazole (B1198619) hybrid demonstrated the ability to inhibit PI3Kα, leading to the arrest of the cell cycle in the G2/M phase and a significant increase in total apoptosis in ovarian cancer cells. nih.gov These findings suggest that Semicarbazide, 1-phenethyl- and its analogues may exert their cytotoxic effects through the modulation of critical signaling pathways involved in cancer cell survival and proliferation.

Antioxidant and Radical Scavenging Properties

Semicarbazide and its derivatives are recognized for their antioxidant and radical scavenging capabilities. ajchem-b.com These properties are often attributed to the presence of the semicarbazide moiety, which can donate a hydrogen atom to free radicals, thereby neutralizing them. ajchem-b.comnih.gov Studies on various semicarbazide derivatives have consistently demonstrated their potential as antioxidants. ajchem-b.com

Anticonvulsant and Anti-inflammatory Potentials